molecular formula C17H29NO3Si B8027699 Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate

Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate

Cat. No.: B8027699
M. Wt: 323.5 g/mol
InChI Key: WISJALBBMBNYKA-UHFFFAOYSA-N
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Description

Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate: is a synthetic organic compound often used in chemical research and industrial applications. This compound features a benzyl group, a tert-butyldimethylsilyloxy group, and a propylcarbamate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with benzyl alcohol, tert-butyldimethylsilyl chloride, and 3-aminopropanol.

    Protection of Hydroxyl Group: The hydroxyl group of 3-aminopropanol is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

    Formation of Carbamate: The protected 3-aminopropanol is then reacted with benzyl chloroformate to form the benzyl carbamate derivative.

    Reaction Conditions: These reactions are usually carried out in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyldimethylsilyloxy group serves as a protecting group for hydroxyl functionalities during multi-step synthesis.

Biology

    Prodrug Development: The carbamate linkage is often used in prodrug design to improve the pharmacokinetic properties of active pharmaceutical ingredients.

Medicine

    Drug Delivery: Utilized in the development of drug delivery systems where controlled release of the active compound is desired.

Industry

    Polymer Chemistry: Employed in the synthesis of specialized polymers and resins.

Mechanism of Action

The mechanism by which Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate exerts its effects depends on its application. In prodrug development, the carbamate linkage is hydrolyzed in vivo to release the active drug. The silyloxy group provides stability and protection during chemical reactions, which is removed under specific conditions to reveal the reactive hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(trimethylsilyloxy) propylcarbamate
  • Benzyl 3-(tert-butyldiphenylsilyloxy) propylcarbamate
  • Benzyl 3-(methoxydimethylsilyloxy) propylcarbamate

Uniqueness

Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate is unique due to the tert-butyldimethylsilyloxy group, which offers a balance between steric protection and ease of removal under mild conditions. This makes it particularly useful in synthetic routes where selective deprotection is required.

Properties

IUPAC Name

benzyl N-[3-[tert-butyl(dimethyl)silyl]oxypropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3Si/c1-17(2,3)22(4,5)21-13-9-12-18-16(19)20-14-15-10-7-6-8-11-15/h6-8,10-11H,9,12-14H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISJALBBMBNYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzyl 3-hydroxypropylcarbamate (15 g, 72 mmol) was treated with imidazole (10 g, 146.9 mmol) and TBSCl (12 g, 79.6 mmol) in DMF (10 ml) at 0° C. After warming up the reaction mixture to room temperature, it was stirred for 30 minutes. The resulting solution was quenched with water (50 ml), and then extracted with diethyl ether (50 ml×2) twice. After evaporation of volatile material under reduced pressure, the residue was purified with silica gel column chromatography (EtOAc:Hx=1:10) to afford title compound (23 g, 98%) as colorless oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

3-Benzyloxycarbonylamino-1-propanol (8.1 g) was dissolved in methylene chloride (200 ml), and to the resulting solution were added triethylamine (4.1 g) and t-butyldimethylsilyl chloride (7.1 g). The resultant mixture was stirred at room temperature for 1 day. Ethyl acetate and water were added to the reaction solution obtained. The organic layer so separated was dried over magnesium sulfate. The solvent was evaporated off from the solution, and the residue was purified by a silica gel chromatography, thus affording the titled compound (10.1 g; 82%).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
82%

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